molecular formula C8H11NO B13028617 5-Ethyl-1-methylpyridin-2(1H)-one

5-Ethyl-1-methylpyridin-2(1H)-one

Cat. No.: B13028617
M. Wt: 137.18 g/mol
InChI Key: INMCFWIEXUDNTJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features an ethyl group at the fifth position and a methyl group at the first position of the pyridine ring, with a keto group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methylpyridin-2(1H)-one can be achieved through various methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2-pyridone

    Reagents: Ethyl bromide, methyl iodide

    Conditions: Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dimethylformamide or tetrahydrofuran), temperature (e.g., 50-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-ethyl-1-methylpyridin-2(1H)-ol.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: The parent compound without the ethyl and methyl substituents.

    1-Methyl-2-pyridone: Lacks the ethyl group at the fifth position.

    5-Ethyl-2-pyridone: Lacks the methyl group at the first position.

Uniqueness

5-Ethyl-1-methylpyridin-2(1H)-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with target molecules compared to its analogs.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-1-methylpyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9(2)6-7/h4-6H,3H2,1-2H3

InChI Key

INMCFWIEXUDNTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)C=C1)C

Origin of Product

United States

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